4-(1,2-benzisothiazol-3-yl)-N-phenyl-1-piperazinecarboxamide
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Overview
Description
4-(1,2-benzisothiazol-3-yl)-N-phenyl-1-piperazinecarboxamide is a chemical compound with the linear formula C19H22N4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is chemically unrelated to phenothiazine or butyrophenone antipsychotic agents .
Synthesis Analysis
The synthesis of benzisothiazolyl derivatives, including this compound, has been studied . The introduction of the aryl moiety, passing from benzisothiazolylalkanoic to benzisothiazolyl-phenylalkanoic structures, produced a remarkable increase of activity .Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazolyl group attached to a piperazine ring . The molecule contains a total of 44 bonds, including 22 non-H bonds, 10 multiple bonds, 5 rotatable bonds, and 10 aromatic bonds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, benzisothiazolyl derivatives have been noted for their anti-inflammatory, analgesic, and antipyretic properties .Properties
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(19-14-6-2-1-3-7-14)22-12-10-21(11-13-22)17-15-8-4-5-9-16(15)24-20-17/h1-9H,10-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEESFFVLWVEUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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